1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a nitrogen-containing heterocyclic compound featuring a cyclobutylmethyl substituent at the 1-position and a cyano group at the 7-position of the imidazo[1,2-b]pyrazole core. The cyclobutylmethyl group introduces steric bulk and moderate lipophilicity, which may influence solubility, metabolic stability, and target interactions compared to other substituents .
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRITCBEZHQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with 4-carboxyethyl-5-amino-pyrazoles as key intermediates.
- These intermediates undergo dehydration with concentrated sulfuric acid to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates.
- Hydrolysis of the carboxyethyl function leads to the corresponding carboxylic acids.
- Conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) facilitates further amide formation.
Nitrile Group Introduction
- The carbonitrile group at position 7 is often introduced via condensation reactions involving malononitrile derivatives or related cyano-containing reagents.
- Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, particularly in the formation of 5-aminopyrazole-4-carbonitrile intermediates.
Reaction Conditions and Optimization
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated as an effective method to improve reaction rates and yields in the synthesis of imidazo[1,2-b]pyrazole derivatives, including those bearing nitrile groups. Key advantages include:
- Shortened reaction times (minutes versus hours).
- Enhanced conversion rates.
- Cleaner reaction profiles with fewer side products.
For example, the cyclocondensation of ethoxymethylene malononitrile with hydrazine under microwave conditions yields 5-aminopyrazole-4-carbonitrile intermediates efficiently, which are crucial for subsequent transformations.
Research Findings and Challenges
- The low reactivity of certain carboxylic acid intermediates necessitates alternative activation methods such as acyl chloride formation or use of coupling reagents like diphenylphosphoryl azide (DPPA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- The sequence of reagent addition and solvent choice critically influence the reaction outcome, especially in multi-component reactions like the GBB-3CR.
- The cyclobutylmethyl substituent introduces steric and electronic factors that may affect reaction kinetics and yields, requiring optimization of conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonitrile group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Pharmacological Potential
The imidazo[1,2-b]pyrazole scaffold, including 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, has been evaluated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit inhibitory effects on various kinases, which are critical in cancer pathways and inflammatory responses.
- Kinase Inhibition : Research indicates that compounds with the imidazo[1,2-b]pyrazole structure can inhibit adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. This inhibition could lead to therapeutic strategies for neurological disorders and cancer treatments .
Chemical Synthesis
The compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for selective functionalization, enabling the development of new derivatives with enhanced biological activities.
- Functionalization Techniques : The selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored using methods like Br/Mg-exchange and regioselective magnesiations. These techniques facilitate the synthesis of new compounds with potential applications as push-pull dyes or as analogs of existing drugs .
Several studies have reported on the biological activity of imidazo[1,2-b]pyrazole derivatives in inhibiting reactive oxygen species (ROS) production and modulating inflammatory pathways.
- Inhibition Profiles : For instance, certain derivatives have shown IC50 values around 70 µM for ROS production inhibition, indicating their potential use in treating oxidative stress-related diseases .
Case Studies
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,2-b]pyrazole-7-carbonitrile scaffold is highly versatile, with modifications at the 1- and 3-positions significantly altering properties. Key analogs include:
Key Observations :
Physicochemical Properties
Available data for analogs suggest trends:
- Melting Points : Derivatives like 3-allyl-1-SEM-7-carbonitrile exhibit melting points of 149.7–150.9°C, indicative of crystalline stability . Cyclobutylmethyl-substituted compounds may have higher melting points due to rigid cyclobutane geometry.
- Molecular Weight and Solubility : The target compound (estimated MW ~215 g/mol) is heavier than methyl-substituted analogs (MW 200.24 g/mol) but lighter than SEM-protected derivatives (e.g., 10i: MW ~370 g/mol). Increased lipophilicity from cyclobutylmethyl may reduce aqueous solubility .
Biological Activity
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may enhance its interaction with biological targets, making it a subject of ongoing research.
Structural Characteristics
The compound features a imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent. This specific arrangement is believed to influence its biological activity by improving binding affinity to various targets while potentially enhancing pharmacokinetic properties compared to other similar compounds.
Synthesis Methods
The synthesis of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of cyclobutylmethylamine with an imidazo[1,2-b]pyrazole derivative under controlled conditions. Multi-step processes are often employed to optimize yield and purity, frequently utilizing automated reactors for industrial applications.
Pharmacological Properties
Research indicates that derivatives of pyrazole exhibit a broad spectrum of biological activities. The following table summarizes key pharmacological effects associated with 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and related compounds:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines. |
| Anti-inflammatory | Inhibits inflammatory pathways and reduces cytokine release. |
| Antimicrobial | Demonstrates activity against several bacterial strains. |
| Antioxidant | Inhibits reactive oxygen species (ROS) production in cells. |
Case Studies
Recent studies have explored the biological activity of pyrazole derivatives, highlighting their potential therapeutic applications:
- Anticancer Activity : A study demonstrated that imidazo[1,2-b]pyrazole derivatives induce apoptosis in cancer cells through differentiation-coupled mechanisms, particularly in acute myeloid leukemia models .
- Anti-inflammatory Effects : Research showed that certain pyrazole compounds can inhibit the movement of neutrophils towards inflamed tissues by blocking chemotactic signals, with IC50 values in the nanomolar range .
- Antioxidant Properties : Investigations into the antioxidant activity of pyrazole derivatives revealed their ability to mitigate oxidative stress by reducing ROS levels in stimulated human neutrophils .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. Key findings include:
- Compounds with specific substituents at positions 3 and 4 on the aromatic ring show enhanced biological activity.
- The presence of a free amino group at position 5 is essential for blocking ROS production.
- Structural modifications involving cyclobutyl groups may improve binding affinity and reduce toxicity compared to other pyrazole derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic substitution using reagents like tosyl cyanide, as demonstrated in analogous imidazo[1,2-b]pyrazole systems. Key steps include:
- Substrate Preparation : Start with a brominated precursor (e.g., 7-bromo-6-aryl derivatives) to facilitate cyanide introduction .
- Electrophilic Cyanidation : Use tosyl cyanide (2.6 equiv) at 25°C for 2 hours to achieve ~77% yield.
- Purification : Employ column chromatography (silica gel, iHex/EtOAc = 4:1 with 5% NEt3) followed by HPLC to isolate the product .
- Optimization : Vary temperature, solvent polarity, and catalyst loading. Statistical methods like Design of Experiments (DoE) can systematically identify optimal conditions by testing variables such as reaction time and stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on analogous imidazo[1,2-b]pyrazole derivatives. For example, the cyclobutylmethyl group’s protons typically resonate at δ 2.0–3.0 ppm, while the nitrile carbon appears at ~115 ppm in 13C NMR .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with an accuracy of <5 ppm error .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, though this requires high-purity samples.
Q. What purification challenges arise during synthesis, and how can they be addressed?
- Methodological Answer :
- Challenge : Polar byproducts (e.g., unreacted cyanide reagents) may co-elute with the product.
- Solutions :
- Use Celite filtration to remove insoluble impurities before chromatography .
- Optimize solvent gradients (e.g., NEt3 as an additive in mobile phases) to improve resolution .
- Consider recrystallization if HPLC yields low-purity fractions.
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to predict or enhance the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyanide introduction .
- Machine Learning : Train models on existing reaction datasets (e.g., substituent effects on yield) to predict optimal conditions. ICReDD’s approach combines computational screening with experimental validation, reducing trial-and-error cycles by 40–60% .
- Example : Simulate the steric effects of the cyclobutylmethyl group on regioselectivity to guide electrophile selection.
Q. What strategies are recommended for resolving contradictions in reaction yield data across different synthetic protocols?
- Methodological Answer :
- Root-Cause Analysis :
Compare solvent systems (polar vs. nonpolar) and their impact on intermediate stability.
Verify catalyst compatibility (e.g., metal-free vs. transition-metal-mediated routes).
- Statistical Validation : Apply DoE to isolate variables (e.g., temperature, stoichiometry) and identify confounding factors .
- Case Study : Inconsistent yields from tosyl cyanide vs. CuCN reactions may stem from competing side reactions; kinetic studies (e.g., in situ IR monitoring) can clarify mechanisms .
Q. How does the cyclobutylmethyl substituent influence the compound’s reactivity and physicochemical properties?
- Methodological Answer :
- Reactivity : The bulky cyclobutylmethyl group may hinder nucleophilic attack at the C7 position, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2) .
- Physicochemical Properties :
- LogP : Predict using software like ChemAxon; the cyclobutyl group increases hydrophobicity compared to methyl analogs.
- Thermal Stability : Perform TGA/DSC to assess decomposition thresholds, critical for storage and handling.
Q. What advanced methodologies can improve the scalability of this compound’s synthesis for research applications?
- Methodological Answer :
- Flow Chemistry : Enhance reproducibility by controlling residence time and mixing efficiency, reducing batch-to-batch variability.
- Membrane Technologies : Explore solvent-resistant nanofiltration (SRNF) for continuous purification, replacing column chromatography .
- Case Study : Pilot-scale reactors with real-time analytics (e.g., PAT tools) can monitor cyanide incorporation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
